N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C24H26FN5O3 and its molecular weight is 451.502. The purity is usually 95%.
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Scientific Research Applications
1. Role in Medicinal Chemistry
Piperazine-1-yl-1H-indazole derivatives, including compounds similar to the specified chemical, play a significant role in medicinal chemistry. These compounds are synthesized efficiently and characterized by spectral analysis. Their docking studies are also a crucial part of research, indicating potential applications in drug development (Balaraju, Kalyani, & Laxminarayana, 2019).
2. Antipsychotic Potential
Research on conformationally restricted butyrophenones, which include similar structures, highlights their potential as antipsychotics. These compounds show affinity for dopamine and serotonin receptors, indicating their relevance in neurochemical and pharmacological studies for mental health treatments (Raviña et al., 2000).
3. Dopamine Reuptake Inhibition
A study on heteroaromatic GBR 12935 and GBR 12909 analogs, related to the specified chemical, reveals their high affinity and selectivity for the dopamine transporter. These compounds are evaluated for their potency in behavioral studies, contributing insights into their therapeutic potential (Matecka et al., 1997).
4. Crystal Structure Analysis
Investigations into the crystal structures of related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, contribute to understanding their molecular configurations. This research is vital for drug design and the development of new pharmaceuticals (Ullah & Altaf, 2014).
5. 5-HT2 Antagonist Activity
The synthesis of compounds like 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines, exhibiting 5-HT2 antagonist activity, indicates the potential of these compounds in addressing conditions related to serotonin receptors (Watanabe, Yoshiwara, & Kanao, 1993).
6. PET Imaging Applications
Compounds structurally related to the specified chemical are being developed for PET imaging, particularly for targeting neuroinflammation markers. This research is significant for diagnosing and understanding neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).
7. Antidepressant and Antianxiety Properties
Research on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine highlights their antidepressant and antianxiety properties, showing the relevance of such compounds in mental health treatments (Kumar et al., 2017).
8. Serotonin Receptor Imaging
Studies on 18F-Mefway PET imaging for serotonin 1A receptors offer insights into the application of related compounds in brain imaging, contributing to understanding various neurological conditions (Choi et al., 2015).
9. Anticancer Activity
The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlights the potential of related compounds in treating various cancer types. This research is significant for expanding therapeutic options in oncology (Kumar et al., 2013).
10. Catalytic Activity in Chemical Synthesis
N,N'-Bisoxalamides like the specified compound enhance catalytic activity in Cu-catalyzed coupling reactions, indicating their importance in synthetic chemistry and pharmaceutical manufacturing (Bhunia, Kumar, & Ma, 2017).
properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3/c25-19-3-5-20(6-4-19)29-11-13-30(14-12-29)21(22-2-1-15-33-22)17-28-24(32)23(31)27-16-18-7-9-26-10-8-18/h1-10,15,21H,11-14,16-17H2,(H,27,31)(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBMLCDUGMZAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.